![molecular formula C16H15Cl2N3O4S B6547992 ethyl 4-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946354-72-9](/img/structure/B6547992.png)
ethyl 4-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the dichlorophenyl group indicates that the compound may have some halogenated properties.
Molecular Structure Analysis
The compound has several functional groups including an ester group (COO-), a carbamoyl group (NHCO-), and a sulfanyl group (S-) attached to the pyrimidine ring. These groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically diverse fragments under mild conditions. The success of SM coupling stems from its functional group tolerance and environmentally benign nature. Ethyl 4-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate serves as an organoboron reagent in this process. Its rapid transmetalation with palladium(II) complexes facilitates the formation of new C–C bonds .
Protodeboronation Reactions
Protodeboronation involves the removal of a boron group from a boronic ester. Ethyl 4-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo catalytic protodeboronation, leading to valuable building blocks in organic synthesis. Researchers have applied this reaction to various substrates, including methoxy-protected natural products and alkaloids .
Hydromethylation
The compound’s reactivity extends to hydromethylation reactions. It has been employed in the synthesis of complex molecules, such as δ-®-coniceine and indolizidine 209B. Hydromethylation is a versatile transformation that introduces a methyl group using boron-based reagents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-3-25-15(23)13-8(2)19-16(24)21-14(13)26-7-12(22)20-11-6-9(17)4-5-10(11)18/h4-6H,3,7H2,1-2H3,(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWGCXQBADPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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